molecular formula C16H17F3N4O B2906927 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2199906-45-9

1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2906927
CAS No.: 2199906-45-9
M. Wt: 338.334
InChI Key: TWZBOBQPPSBDQG-UHFFFAOYSA-N
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Description

1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a synthetic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a triazole ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Piperidine ring synthesis: The piperidine ring is often synthesized through a series of nucleophilic substitution reactions.

    Coupling of the triazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the triazole and piperidine rings.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is typically introduced through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the trifluoromethyl group can increase its lipophilicity and metabolic stability.

Comparison with Similar Compounds

1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its chemical reactivity and biological effects.

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-3-1-12(2-4-13)11-15(24)22-9-5-14(6-10-22)23-20-7-8-21-23/h1-4,7-8,14H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZBOBQPPSBDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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